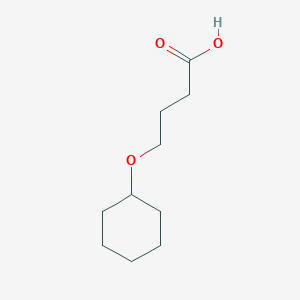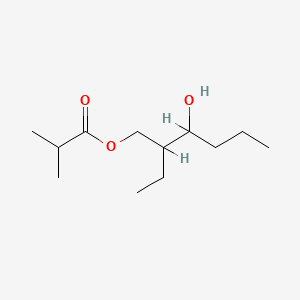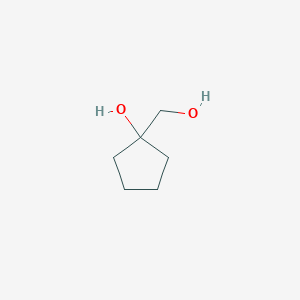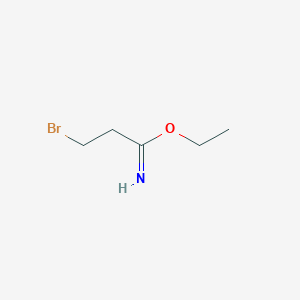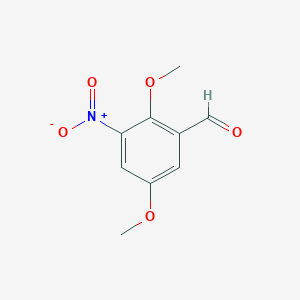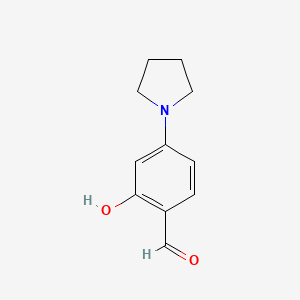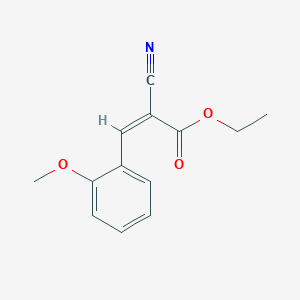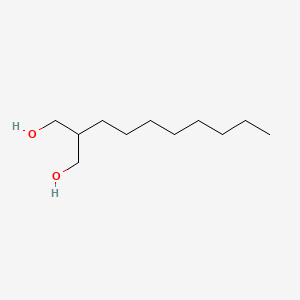
2-Octylpropane-1,3-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,3-diols, which includes 2-Octylpropane-1,3-diol, has been a subject of extensive research. Recent advancements have focused on the enzyme-catalyzed synthesis of chiral 1,3-diols . One-pot strategies, where several reactions are conducted sequentially in the same reaction vessel without the isolation of intermediates, have also been highlighted .Molecular Structure Analysis
The molecular structure of 2-Octylpropane-1,3-diol consists of a three-carbon backbone with two hydroxyl groups attached at the first and third carbon atoms, and an octyl group attached at the second carbon atom.Chemical Reactions Analysis
Diols, including 2-Octylpropane-1,3-diol, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and can be oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structural Studies
2-Octylpropane-1,3-diol and its derivatives have been utilized in the synthesis of various compounds. For instance, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol (AMD) was synthesized and characterized for its anti-cancer activity and molecular docking studies (Pavitha et al., 2017). Such studies are crucial in the development of new pharmaceutical compounds.
2. Physical Chemistry and Thermodynamics
The physical properties of compounds related to 2-Octylpropane-1,3-diol have been studied extensively. Research on branched aliphatic diols, which include 2-Octylpropane-1,3-diol derivatives, focused on their molar volumes and compressions in different conditions, providing valuable data for applications in chemical engineering and material sciences (Cibulka, 2014).
3. Catalytic Applications
2-Octylpropane-1,3-diol and its analogs have been used as catalysts in chemical syntheses. For example, a dicationic molten salt derived from 2-hydroxypropane-1,3-diyl was used to efficiently accelerate the synthesis of various chemical compounds under green conditions (Nazari et al., 2022). These advancements contribute to more sustainable and environmentally friendly chemical processes.
4. Microbial Production of Diols
2-Octylpropane-1,3-diol is closely related to diols like 1,3-propanediol, which are important in the field of biotechnology. The microbial production of diols is a growing area of research, focusing on the bioconversion of renewable materials into valuable chemicals (Zeng & Sabra, 2011). This research is pivotal for the development of bio-based chemicals and fuels.
Zukünftige Richtungen
The production of 1,3-diols, including 2-Octylpropane-1,3-diol, from renewable feedstocks by green processes is attracting wide attention . Future research will likely focus on developing more efficient microbial cell factories and new bioprocesses to use diversified cheap feedstocks, eliminate by-product formation, and avoid the requirement of adding expensive cofactors .
Eigenschaften
IUPAC Name |
2-octylpropane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-11(9-12)10-13/h11-13H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJCWGKTESNSGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CO)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311454 | |
| Record name | 2-octylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octylpropane-1,3-diol | |
CAS RN |
74971-70-3 | |
| Record name | NSC243513 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-octylpropane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

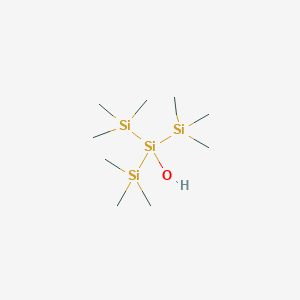
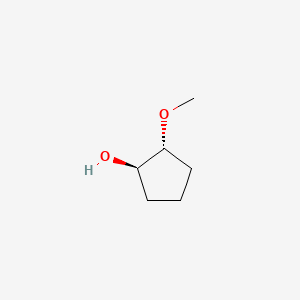
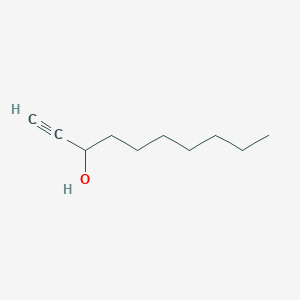
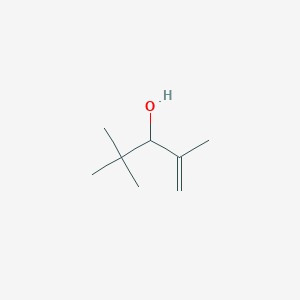
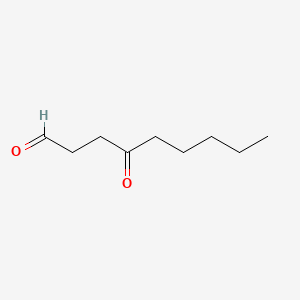
![1-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B3056803.png)
